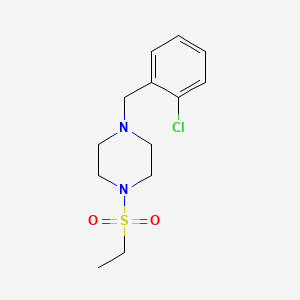

![molecular formula C21H21N3O2 B5668412 3-benzyl-7,8-dimethoxy-1,5-dimethyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5668412.png)

3-benzyl-7,8-dimethoxy-1,5-dimethyl-3H-pyrazolo[3,4-c]isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-c]isoquinolines generally involves cascade reactions, such as imination/intramolecular decarboxylative coupling. For instance, Pandey et al. (2013) described a general approach for synthesizing 3H-pyrazolo[3,4-c]isoquinolines using a cascade imination/intramolecular decarboxylative coupling between potassium 2-amino(hetero)benzoates and 2-haloarylaldehydes (Pandey, G., Bhowmik, S., & Batra, S., 2013). Another versatile synthesis approach involves the reaction of 4-aryl-5-aminopyrazoles with aryl/heteroaryl aldehydes, leading to pyrazolo[3,4-c]isoquinoline derivatives through a process similar to the Pictet-Spengler condensation (Bogza, S. L., et al., 2005).

Molecular Structure Analysis

The molecular structure of these compounds often involves complex ring systems, where the pyrazolo[3,4-c]isoquinoline core is elaborated through various functional groups. X-ray diffraction analysis has been used to confirm the structures of synthesized compounds, proving the formation of the desired heterocyclic frameworks (Dyachenko, V. D., & Sukach, S. M., 2012).

Chemical Reactions and Properties

The chemical reactions involving pyrazolo[3,4-c]isoquinolines can vary significantly depending on the substituents and reaction conditions. For example, the reaction pathways and the product structure can be markedly influenced by the type of aldehyde used in the synthesis process. The heterocycle's impact on reaction pathways has been extensively studied, revealing diverse outcomes based on structural variations (Bogza, S. L., et al., 2005).

Physical Properties Analysis

The physical properties, such as fluorescence, of pyrazolo[3,4-c]isoquinoline derivatives have been explored. Galunov et al. (2003) investigated the spectral properties of new 7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones, highlighting their bright fluorescence in solution and solid state, suggesting potential applications in fluorescent markers for biomedical applications (Galunov, N., et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity under Vilsmeier-Haack conditions or with different catalysts, are crucial for understanding the versatility of pyrazolo[3,4-c]isoquinoline derivatives in synthetic chemistry. Studies have shown varied reactivities and products depending on the specific substituents and conditions applied, offering insights into the compound's chemical behavior (Lyubenko, O. N., et al., 2003).

properties

IUPAC Name |

3-benzyl-7,8-dimethoxy-1,5-dimethylpyrazolo[3,4-c]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-13-16-10-18(25-3)19(26-4)11-17(16)20-14(2)23-24(21(20)22-13)12-15-8-6-5-7-9-15/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYLRMYDDBHPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2CC3=CC=CC=C3)C)C4=CC(=C(C=C14)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B5668337.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5668344.png)

![N-methyl-6-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}pyridazin-3-amine](/img/structure/B5668345.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5668350.png)

![ethyl 6-fluoro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5668352.png)

![3-(1H-tetrazol-1-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B5668359.png)

![4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}-N-(1-methyl-6-oxopiperidin-3-yl)benzamide](/img/structure/B5668367.png)

![2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5668378.png)

![methyl 4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B5668381.png)

![2-{1-cyclohexyl-5-[1-(4-methoxyphenyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5668389.png)

![rel-(3aR,6aR)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5668437.png)